molecular formula C3HF2IN2O B2707959 2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole CAS No. 1600938-27-9

2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole

Cat. No.: B2707959
CAS No.: 1600938-27-9
M. Wt: 245.955
InChI Key: XKYKAZMBPKYXPK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of difluoromethyl and iodo substituents on an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of difluoromethyl iodide with a suitable hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Coupling Reactions: Palladium catalysts are commonly employed in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in more complex biaryl or alkyne-linked products.

Scientific Research Applications

2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The iodo group may also play a role in the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

    2-(Trifluoromethyl)-5-iodo-1,3,4-oxadiazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-5-bromo-1,3,4-oxadiazole: Similar structure but with a bromo group instead of an iodo group.

    2-(Difluoromethyl)-5-chloro-1,3,4-oxadiazole: Similar structure but with a chloro group instead of an iodo group.

Uniqueness: The presence of both difluoromethyl and iodo groups in 2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole makes it unique compared to its analogs. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodo group provides a site for further functionalization through substitution or coupling reactions.

Properties

IUPAC Name

2-(difluoromethyl)-5-iodo-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF2IN2O/c4-1(5)2-7-8-3(6)9-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYKAZMBPKYXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600938-27-9
Record name 2-(difluoromethyl)-5-iodo-1,3,4-oxadiazole
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